![molecular formula C7H11N3 B1404184 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine CAS No. 933742-83-7](/img/structure/B1404184.png)
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine
Overview
Description
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 g/mol . The IUPAC name for this compound is 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine .
Molecular Structure Analysis
The molecular structure of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine can be represented by the canonical SMILES notation: C1CNCC2=CN=CN2C1 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 29.8 Ų and contains 10 heavy atoms . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 137.095297364 g/mol .Scientific Research Applications
Antibacterial and Antifungal Applications
The imidazole ring, which is part of the structure of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine, has been shown to possess significant antibacterial and antifungal properties. This compound can be synthesized and modified to create derivatives that target a range of bacterial and fungal pathogens. For instance, certain derivatives have demonstrated efficacy against Staphylococcus aureus , Escherichia coli , and Klebsiella pneumoniae .
Chemotherapeutic Potential
Imidazole-containing compounds like 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine have a broad range of chemical and biological properties, making them valuable in chemotherapy. They have been used in the treatment of conditions such as Hodgkin’s disease and as part of anti-rheumatoid arthritis medications .
Antiviral Activity
The structural versatility of imidazole derivatives allows for the development of compounds with antiviral activities. Research has indicated that these compounds can be effective against viruses, including those that require novel drug therapies to overcome antiviral resistance .
Anti-inflammatory Properties
Due to the presence of the imidazole ring, 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine and its derivatives can exhibit anti-inflammatory effects. This makes them potential candidates for the development of new anti-inflammatory drugs .
Antitumor Activities
Imidazole derivatives are known to show antitumor activities. The synthesis of novel compounds based on the imidazole structure, including 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine, is an area of interest for developing new antitumor agents .
Antidiabetic Effects
Compounds with an imidazole core have been reported to exhibit antidiabetic properties. This suggests that 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine could be a starting point for the synthesis of new antidiabetic drugs .
properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-8-3-5-10-6-4-9-7(1)10/h4,6,8H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURHWLZWEACCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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